molecular formula C6H11ClO4S B2975970 2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride CAS No. 2091573-19-0

2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride

Cat. No.: B2975970
CAS No.: 2091573-19-0
M. Wt: 214.66
InChI Key: VGHNTASRZCVPIN-UHFFFAOYSA-N
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Description

2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride (CAS: Not explicitly provided; CID: 131424063) is a sulfonyl chloride derivative characterized by a 1,4-dioxane ring fused to an ethane-sulfonyl chloride moiety. Its molecular formula is C₆H₁₁ClO₄S (molecular weight: 214.67 g/mol), with structural features including a sulfonyl chloride (–SO₂Cl) group and a 1,4-dioxane ring, which confers both reactivity and polarity . The compound’s SMILES string (C1COC(CO1)CCS(=O)(=O)Cl) and InChIKey (VGHNTASRZCVPIN-UHFFFAOYSA-N) confirm its unique stereoelectronic profile, critical for applications in organic synthesis and medicinal chemistry .

Collision cross-section (CCS) predictions for its adducts, such as [M+H]+ (141.8 Ų) and [M+Na]+ (152.3 Ų), suggest moderate polarity and solvation dynamics, aligning with its hybrid aliphatic-ether structure .

Properties

IUPAC Name

2-(1,4-dioxan-2-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c7-12(8,9)4-1-6-5-10-2-3-11-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHNTASRZCVPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1,4-Dioxan-2-yl)ethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (CH2Cl2) to facilitate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The dioxane ring provides stability and solubility to the compound, facilitating its use in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The following table compares 2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride with analogous sulfonyl chlorides based on structural, physicochemical, and functional properties:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Key Applications/Reactivity Data Source
This compound C₆H₁₁ClO₄S 1,4-Dioxane ring, sulfonyl chloride 214.67 Nucleophilic substitution, polymer crosslinking
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S Aromatic nitro group (–NO₂) 257.67 Electrophilic aromatic substitution, dye synthesis
3,3-Difluorocyclopentane-1-sulfonyl chloride C₅H₇ClF₂O₂S Cyclopentane ring, difluoro substituents 204.62 Fluorinated drug intermediates, stereoselective catalysis
N-Ethyl-N-propylsulfamoyl chloride C₅H₁₁ClNO₂S Alkylamine substituents 241.59 Surfactant synthesis, peptide modification
3-Methylbenzene-1-sulfonyl fluoride C₈H₆ClN₃O₂S Aromatic methyl group, sulfonyl fluoride 243.67 Click chemistry, bioconjugation

Structural and Functional Divergences

  • Ring Systems : The 1,4-dioxane ring in the target compound enhances solubility in polar solvents compared to purely aliphatic analogs like N-ethyl-N-propylsulfamoyl chloride .
  • Electrophilicity : The sulfonyl chloride group in the target compound is more electrophilic than sulfonyl fluorides (e.g., 3-methylbenzene-1-sulfonyl fluoride), making it preferable for nucleophilic displacement reactions .
  • Steric Effects: Bulky substituents (e.g., 3-nitrophenyl in C₈H₈ClNO₄S) reduce reactivity in sterically hindered environments, whereas the dioxane ring in the target compound balances steric bulk with conformational flexibility .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS values (141.8–152.3 Ų) are lower than those of aromatic analogs (e.g., naphthalene-derived sulfonates), reflecting reduced π-system interactions .
  • Thermal Stability: Sulfonyl chlorides with electron-withdrawing groups (e.g., –NO₂ in C₈H₈ClNO₄S) exhibit lower thermal stability compared to the target compound due to increased susceptibility to hydrolysis .

Research Findings and Limitations

  • Synthetic Utility : The dioxane ring in the target compound enables regioselective reactions in aqueous media, unlike fluorinated analogs (e.g., C₅H₇ClF₂O₂S), which require anhydrous conditions .
  • Commercial Availability : The compound is priced at €612.00/50mg (CymitQuimica), reflecting its niche use compared to cheaper, bulkier sulfonyl chlorides .
  • Literature Gaps: No experimental toxicity or pharmacokinetic data are available, contrasting with well-studied analogs like dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2) .

Biological Activity

2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry due to its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C₆H₁₁ClO₄S
  • SMILES : C1COC(CO1)CCS(=O)(=O)Cl
  • InChI : InChI=1S/C6H11ClO4S/c7-12(8,9)4-1-6-5-10-2-3-11-6/h6H,1-5H₂

The sulfonyl chloride group in this compound is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial for its potential biological activities, including antiviral and anticancer effects. The compound's ability to interact with various molecular targets underpins its therapeutic applications.

Antiviral Activity

Research indicates that compounds related to dioxane structures can exhibit antiviral properties. For instance, a study demonstrated that dioxane-based compounds could inhibit Sindbis virus replication, with an effective concentration (EC50) as low as 14 μM for certain derivatives . While specific data on this compound's antiviral activity is limited, its structural similarities suggest potential efficacy against viral pathogens.

Anticancer Activity

The anticancer potential of sulfonyl chlorides has been explored in various studies. Compounds with similar functional groups have shown promising results against cancer cell lines. For example, a series of triazole derivatives exhibited significant anticancer activity with IC50 values ranging from 16.782 µg/mL to 39.667 µg/mL against HepG2 liver cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Dioxane Derivatives

A study focused on the synthesis of dioxane-based antiviral agents revealed that linking two dioxane molecules with a hydrocarbon chain enhanced their binding affinity to viral proteins, leading to increased antiviral activity . This finding supports the hypothesis that structural modifications in dioxane derivatives can significantly impact biological activity.

Comparative Analysis

CompoundBiological ActivityEC50/IC50 Value (µM or µg/mL)
This compoundAntiviral (predicted)-
Dioxane derivativeAntiviral (Sindbis virus)EC50 = 14 μM
Triazole derivativeAnticancer (HepG2 cells)IC50 = 16.782 µg/mL

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